N-Methyl-3,3-diphenylpropanamine Acetate

Description

BenchChem offers high-quality N-Methyl-3,3-diphenylpropanamine Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3,3-diphenylpropanamine Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

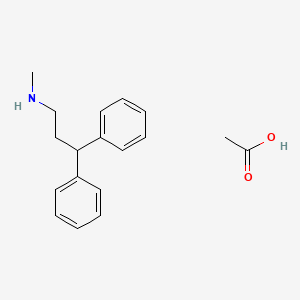

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H23NO2 |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

acetic acid;N-methyl-3,3-diphenylpropan-1-amine |

InChI |

InChI=1S/C16H19N.C2H4O2/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;1-2(3)4/h2-11,16-17H,12-13H2,1H3;1H3,(H,3,4) |

InChI Key |

RZIXRZQHMDRWRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-Methyl-3,3-diphenylpropylamine acetate chemical structure

This technical guide details the chemical structure, synthesis, and pharmaceutical applications of N-Methyl-3,3-diphenylpropylamine Acetate , a critical intermediate and reference standard in the development of calcium channel blockers and neurological therapeutics.[1]

Chemical Identity, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary & Chemical Identity

N-Methyl-3,3-diphenylpropylamine Acetate is the acetate salt form of the secondary amine N-methyl-3,3-diphenylpropylamine.[1] While the free base (CAS 28075-29-8) typically exists as a viscous oil, the acetate salt is engineered for enhanced stability, crystallinity, and precise stoichiometric handling in pharmaceutical manufacturing.[1]

It serves as a pivotal building block in the synthesis of Lercanidipine (a third-generation dihydropyridine calcium channel blocker) and is increasingly utilized as a high-purity reference standard for impurity profiling in SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) drug development.[1]

Chemical Profile Table[1]

| Parameter | Specification |

| Chemical Name | N-Methyl-3,3-diphenylpropan-1-amine Acetate |

| CAS Number (Acetate) | 2727061-30-3 |

| CAS Number (Free Base) | 28075-29-8 |

| Molecular Formula | C₁₆H₁₉N[1] · C₂H₄O₂ |

| Molecular Weight | 285.39 g/mol (Salt) / 225.33 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, Ethanol, Chloroform; Sparingly soluble in Water |

| Key Application | Intermediate for Lercanidipine; Impurity Reference Standard |

Structural Analysis & Molecular Geometry

The core structure consists of a propyl backbone substituted at the

The Acetate Counterion Role

In the acetate salt form, the secondary amine nitrogen is protonated (

-

Purification: The acetate salt often crystallizes more readily than the hydrochloride salt or free base, allowing for the removal of isomeric impurities (e.g., branched isomers formed during Friedel-Crafts alkylation).[1]

-

Hygroscopicity Control: Acetate salts generally offer a manageable hygroscopic profile compared to hydrochlorides in this specific structural class, preventing "oiling out" during storage.[1]

Synthesis Methodologies

The synthesis of the acetate salt involves a two-stage process: constructing the diphenylpropylamine backbone and subsequently forming the salt.[1]

Pathway A: The Cinnamonitrile Route (Industrial Scale)

This is the preferred industrial route due to the availability of reagents and avoidance of highly toxic reducing agents.[1]

-

Friedel-Crafts Alkylation: Cinnamonitrile reacts with benzene in the presence of

to form 3,3-diphenylpropionitrile.[1][2][3] -

Hydrogenation: Catalytic reduction (Raney Ni or Pd/C) converts the nitrile to 3,3-diphenylpropylamine.[1]

-

N-Methylation: The primary amine is converted to the secondary amine via reductive amination (using formaldehyde/formic acid or methyl iodide with controlled stoichiometry).[1]

-

Salt Formation: The crude free base is dissolved in ethyl acetate, and glacial acetic acid is added to precipitate the target acetate salt.[1]

Pathway B: The Demethylation Route (High Purity)

Used when starting from the tertiary amine (N,N-dimethyl-3,3-diphenylpropylamine).[1][4]

-

Carbamate Formation: Reaction with phenyl chloroformate or vinyl chloroformate.[1]

-

Hydrolysis: Acidic hydrolysis yields the secondary amine.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the industrial synthesis pathway from Cinnamonitrile to the Acetate salt.

Figure 1: Step-wise synthesis from Cinnamonitrile to the Acetate salt, highlighting the critical crystallization step.

Pharmaceutical Application: Lercanidipine Synthesis

The primary utility of N-Methyl-3,3-diphenylpropylamine Acetate is as the nucleophilic backbone for the lipophilic side chain of Lercanidipine .[1]

Mechanism of Action in Synthesis[1][3][4]

-

Free Base Liberation: The acetate salt is neutralized with NaOH to release the reactive free amine in situ.[1]

-

Epoxide Opening / Alkylation: The amine reacts with a linker (typically 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol precursor or a chlorohydrin derivative) to attach the diphenylpropyl moiety to the dihydropyridine core.[1]

-

Lipophilicity Enhancement: This specific side chain confers high lipophilicity to Lercanidipine, allowing it to partition into the lipid bilayer of arterial smooth muscle cells, leading to its characteristic slow onset and long duration of action (membrane compartment kinetics).[1]

Visualization: Lercanidipine Connection

Figure 2: The role of the acetate salt as a precursor in the convergent synthesis of Lercanidipine.[1]

Analytical Characterization & Quality Control

For researchers using this compound as a Reference Standard (CAS 2727061-30-3), the following analytical signals are diagnostic.

1H-NMR Spectroscopy (DMSO-d6)[1]

-

Aromatic Region: Multiplets at

7.15 – 7.35 ppm (10H, two phenyl rings).[1] -

Methine Proton: Triplet/Multiplet at

3.9 – 4.0 ppm (CH at C3 position).[1] -

N-Methyl Group: Singlet at

2.5 – 2.6 ppm.[1] Note: In the acetate salt, this may shift downfield due to protonation.[1] -

Acetate Singlet: Distinct sharp singlet at

1.91 ppm (3H,

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

-

Mobile Phase: Acetonitrile : Buffer (Phosphate pH 3.[1]0) gradient.[1]

-

Detection: UV at 210 nm (absorption of phenyl rings).[1]

-

Retention Time: The acetate counterion will elute in the void volume; the N-methyl-3,3-diphenylpropylamine peak will retain significantly due to the two phenyl rings.[1]

Handling and Safety Protocols

-

Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Hazards: Irritant to eyes and skin.[1] The free base is a known sensitizer; the acetate salt mitigates volatility but retains irritant properties.[1]

-

Solvent Compatibility: Avoid storing in ketones (Acetone) for prolonged periods as the primary amine impurities (if any) could form Schiff bases, though the secondary amine is relatively stable.[1]

References

-

Process for preparing N-methyl-3,3-diphenylpropylamine. Google Patents. Patent KR101029643B1.[1]

-

Preparation method of N-methyl-3,3-diphenylpropylamine. Google Patents. Patent CN101575297B.[1]

-

N-Methyl-3,3-diphenylpropan-1-amine Acetate Reference Standard. Pharmaffiliates. CAS No: 2727061-30-3.[1][5] [Link][1][3][6][5][7]

Sources

- 1. chembk.com [chembk.com]

- 2. N-Methyl-3,3-diphenylpropylamine | 28075-29-8 | Benchchem [benchchem.com]

- 3. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 4. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

- 7. Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 [quickcompany.in]

N-Methyl-3,3-diphenylpropanamine acetate molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of N-Methyl-3,3-diphenylpropanamine Acetate

Abstract

This technical guide provides a comprehensive analysis of N-Methyl-3,3-diphenylpropanamine Acetate, a chemical entity of significant interest in pharmaceutical development. The document delves into the fundamental principles of its molecular weight, differentiating between the free base and its acetate salt form. We will explore the causality behind synthetic routes and the critical importance of precise molecular weight determination for regulatory compliance, stoichiometric calculations, and quality control. This guide presents detailed, field-proven analytical methodologies for the verification of molecular weight and chemical identity, intended for researchers, analytical scientists, and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

N-Methyl-3,3-diphenylpropanamine is a key intermediate in the synthesis of various pharmaceutical agents.[1] It is typically handled as a free base or as a salt to improve its stability and handling characteristics. The acetate salt is formed by the reaction of the basic free form with acetic acid. Understanding the distinction between these forms is paramount, as their molecular weights differ, which has direct implications for all quantitative applications.

The molecular weight of the free base, N-Methyl-3,3-diphenylpropanamine, is consistently reported as 225.33 g/mol .[1][][3][4] The formation of the acetate salt involves the addition of one molecule of acetic acid (CH₃COOH), which has a molecular weight of 60.05 g/mol . Therefore, the molecular weight of N-Methyl-3,3-diphenylpropanamine acetate is the sum of the free base and acetic acid, calculated to be 285.38 g/mol .[5]

Table 1: Molecular Identity and Weight Comparison

| Attribute | N-Methyl-3,3-diphenylpropanamine (Free Base) | N-Methyl-3,3-diphenylpropanamine Acetate | N-Methyl-3,3-diphenylpropanamine HCl |

| IUPAC Name | N-methyl-3,3-diphenylpropan-1-amine[] | N-methyl-3,3-diphenylpropan-1-amine acetate[5] | N-methyl-3,3-diphenylpropan-1-amine hydrochloride |

| Synonyms | (3,3-diphenylpropyl)methylamine[] | - | - |

| CAS Number | 28075-29-8[3] | 2727061-30-3[5] | 29768-15-8 |

| Molecular Formula | C₁₆H₁₉N[1][][3] | C₁₈H₂₃NO₂[5] | C₁₆H₂₀ClN |

| Molecular Weight ( g/mol ) | 225.33[1][][3] | 285.39[5] | 261.79 |

Table 2: Physicochemical Properties of N-Methyl-3,3-diphenylpropanamine (Free Base)

| Property | Value | Source |

| Appearance | Clear colourless to pale yellow oil/liquid.[6][7] Also reported as white crystals.[] | [][6][7] |

| Boiling Point | 347.4°C at 760 mmHg | [][7] |

| Density | 0.988 g/cm³ | [][7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[][6] | [][6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

The Foundational Role of Molecular Weight in Drug Development

In the landscape of pharmaceutical development, the molecular weight of a compound is not merely a physical constant; it is a cornerstone of chemical characterization that influences nearly every stage of the development pipeline.

-

Stoichiometric Precision : All synthetic reactions and salt formations rely on precise molar ratios. An accurate molecular weight is essential for calculating the exact quantities of reactants needed, ensuring high yield and purity of the final product.

-

Analytical Quantification : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) determine the quantity of a substance by comparing the response of a sample of known concentration to an unknown. These standard concentrations are prepared based on weight, making an accurate molecular weight indispensable for calculating the final purity or assay value.

-

Regulatory Submission : Regulatory bodies such as the FDA and EMA require a comprehensive characterization of any new chemical entity or intermediate. This includes definitive proof of structure and, by extension, an empirically verified molecular weight. Discrepancies can lead to significant delays in the approval process.

-

Formulation and Dosing : For an Active Pharmaceutical Ingredient (API), the molecular weight is critical for calculating the amount of drug substance required to achieve a specific dosage in a final formulation. This is especially true when using a salt form, where the weight of the counter-ion must be accounted for to deliver the correct amount of the active free base.

Synthesis and Acetate Salt Formation

The synthesis of N-Methyl-3,3-diphenylpropanamine can be achieved through several strategic routes, each with distinct advantages concerning scalability, purity, and cost-effectiveness. The final step in producing the acetate salt is a straightforward acid-base reaction.

Core Synthetic Strategies

-

Multi-Step Synthesis from Cinnamonitrile : A robust method suitable for large-scale production begins with cinnamonitrile and benzene. The pathway involves a Friedel-Crafts alkylation to form 3,3-diphenylpropionitrile, followed by catalytic hydrogenation to yield 3,3-diphenylpropylamine. Subsequent N-methylation steps produce the final product.[8][9]

-

Demethylation of a Tertiary Amine : An alternative route involves the selective demethylation of N,N-dimethyl-3,3-diphenylpropylamine. This is often achieved by first forming a carbamate derivative, which is then hydrolyzed to yield the target secondary amine, N-Methyl-3,3-diphenylpropanamine.[1][10] This method provides a controlled route that avoids over-alkylation.

Caption: Synthesis pathway via demethylation to form the free base and subsequent acetate salt.

Protocol: Acetate Salt Formation

This protocol outlines the conversion of the free base to its acetate salt, a critical step for which accurate molecular weight is essential for achieving the correct 1:1 molar ratio.

-

Dissolution : Dissolve N-Methyl-3,3-diphenylpropanamine (1.0 eq.) in a suitable protic solvent such as ethanol or isopropanol.

-

Acid Addition : While stirring, slowly add a solution of glacial acetic acid (1.0 eq.) in the same solvent. The use of a 1:1 molar ratio is critical and relies on the known molecular weights of both the free base and acetic acid.

-

Crystallization : Cool the mixture to facilitate the precipitation of the acetate salt. The exact temperature and time will depend on the solvent and concentration.

-

Isolation : Collect the resulting solid by vacuum filtration.

-

Purification : Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and dry under a vacuum to yield the pure N-Methyl-3,3-diphenylpropanamine acetate.

Analytical Verification of Molecular Weight and Identity

The theoretical molecular weight must be confirmed empirically. This is a self-validating process where multiple orthogonal analytical techniques are used to build a complete and trustworthy profile of the compound. Mass spectrometry provides a direct measurement of the mass-to-charge ratio, while chromatography and spectroscopy confirm purity and structural integrity.

Caption: Workflow for the comprehensive analytical validation of the target compound.

Experimental Protocol: Molecular Weight Verification by LC-MS

Objective : To confirm the molecular weight of the N-Methyl-3,3-diphenylpropanamine free base by identifying its protonated molecular ion [M+H]⁺.

-

Causality : Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar, medium molecular weight molecules like amines, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 10 µg/mL) in a mobile phase-compatible solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Rationale: Formic acid is added to the mobile phase to ensure the amine is protonated (R-NH₂⁺), which is essential for its detection in positive ion ESI mode.

-

-

Chromatographic Separation (HPLC) :

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : A suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure the analyte is separated from impurities and elutes as a sharp peak.

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 30 °C.

-

Rationale: A C18 column provides excellent retention for the diphenyl structure. A stable column temperature ensures reproducible retention times.[1]

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Scan Range : m/z 100-500.

-

Data Analysis : Extract the mass spectrum from the main chromatographic peak. Look for the protonated molecular ion [M+H]⁺. For the free base (C₁₆H₁₉N, exact mass 225.1517), the expected m/z value is 226.1590.[9][11]

-

Applications in Pharmaceutical Research

N-Methyl-3,3-diphenylpropanamine and its salts are primarily utilized as high-purity reference standards and as crucial intermediates in the synthesis of APIs.[12][13] Its most notable application is as a building block for Lercanidipine, an antihypertensive drug.[10] The purity and precise characterization of this intermediate are essential to ensure the quality and safety of the final drug product.

Conclusion

The molecular weight of N-Methyl-3,3-diphenylpropanamine acetate (285.39 g/mol ) is a critical parameter derived from its free base form (225.33 g/mol ). This guide has established the chemical basis for this value, outlined its fundamental importance in a research and development context, and provided robust, validated protocols for its empirical verification. For scientists and professionals in the pharmaceutical industry, a thorough understanding and rigorous confirmation of molecular weight are indispensable for ensuring scientific integrity, quality control, and regulatory success.

References

-

ChemBK. N-methyl-3,3-diphenylpropylamine. [Link]

-

Pharmaffiliates. N-Methyl-3,3-diphenylpropan-1-amine Acetate. [Link]

-

Axios Research. N-Methyl-3,3-diphenylpropylamine Acetate Salt. [Link]

- Google Patents. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine.

-

The Royal Society of Chemistry. Supporting Information - Contents. [Link]

- Google Patents. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine.

- Google Patents. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.

Sources

- 1. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. N-Methyl-3,3-diphenylpropylamine | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 9. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 10. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. N-Methyl-3,3-diphenylpropylamine Acetate Salt - SRIRAMCHEM [sriramchem.com]

- 13. N-Methyl-3,3-diphenylpropylamine Acetate Salt - CAS - 28075-29-8 (free base) | Axios Research [axios-research.com]

An In-depth Technical Guide to the Safe Handling of N-Methyl-3,3-diphenylpropanamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on the best available data at the time of publication. A specific, detailed Safety Data Sheet (SDS) for N-Methyl-3,3-diphenylpropanamine acetate (CAS No. 2727061-30-3) is not widely available.[1] Therefore, this guide has been developed by synthesizing data from the closely related free base, N-Methyl-3,3-diphenylpropylamine (CAS No. 28075-29-8).[2][3][4][5] While the toxicological and physical properties are expected to be similar, they will not be identical. It is imperative to handle this compound with caution and to consult a certified Safety Data Sheet from the supplier before use.

Section 1: Chemical and Physical Properties

N-Methyl-3,3-diphenylpropanamine acetate is the acetate salt of the secondary amine N-Methyl-3,3-diphenylpropylamine.[1][6] The free base is a clear, colorless to pale yellow oil.[2][7] It is soluble in organic solvents such as chloroform and ethyl acetate.[2][7]

| Property | Data for N-Methyl-3,3-diphenylpropylamine (Free Base) |

| Molecular Formula | C16H19N |

| Molecular Weight | 225.33 g/mol [2][3][5] |

| Boiling Point | 347.4°C at 760 mmHg[2] |

| Flash Point | 164.5°C[2] |

| Density | 0.988 g/cm³[2] |

Section 2: Toxicological Profile and Hazard Identification

While specific toxicological data for the acetate salt is limited, the free base, N-Methyl-3,3-diphenylpropylamine, is classified as hazardous. It is considered toxic if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs, specifically the kidneys, liver, and spleen.

Key Hazards:

-

Acute Toxicity: Toxic if ingested, inhaled, or in contact with skin.

-

Organ Damage: Potential for damage to the liver, kidneys, and spleen with repeated exposure.

-

Skin and Eye Irritation: May cause skin and eye irritation.[7][8]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

GHS Hazard Statements for the Free Base:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Section 3: Exposure Controls and Personal Protection

A risk-based approach should be implemented to minimize exposure. The hierarchy of controls, from most to least effective, is elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: Work with N-Methyl-3,3-diphenylpropanamine acetate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Closed Systems: For larger scale operations, the use of a closed system is recommended to prevent the release of vapors or aerosols.[11]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[9]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing should be worn to prevent skin contact.[2][9][10]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Caption: Hierarchy of controls for minimizing exposure.

Section 4: Handling and Storage

Safe Handling Procedures

-

Review the SDS: Before use, thoroughly review the supplier-provided Safety Data Sheet.

-

Ensure Proper Ventilation: Work in a chemical fume hood or a well-ventilated area.[9][10]

-

Wear Appropriate PPE: Don the required personal protective equipment as outlined in Section 3.2.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[9]

-

Prevent Inhalation and Ingestion: Do not breathe dust, vapor, mist, or gas. Do not eat, drink, or smoke when using this product.

-

Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.

-

Wash Thoroughly: After handling, wash hands and any exposed skin thoroughly.

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Temperature: Store in a cool, dry place.[8] Some suppliers recommend refrigeration (2-8°C).[1]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[9]

Section 5: First Aid and Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][12] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][9][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation. Wear appropriate personal protective equipment.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[9] For large spills, dike the area and collect the material for disposal.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-Methyl-3,3-diphenylpropylamine - Safety Data Sheet [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. N-Methyl-3,3-diphenylpropan-1-amine | 28075-29-8 [sigmaaldrich.com]

- 5. N-Methyl-3,3-diphenylpropylamine | CAS 28075-29-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. N-Methyl-3,3-diphenylpropylamine Acetate Salt - SRIRAMCHEM [sriramchem.com]

- 7. chembk.com [chembk.com]

- 8. N-Methyl-3,3-diphenylpropylamine | 28075-29-8 | Benchchem [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. aksci.com [aksci.com]

The Chameleon Scaffold: A Technical History of Diphenylpropylamine Derivatives

This guide serves as a comprehensive technical analysis of the 3,3-diphenylpropylamine (DPPA) scaffold, tracing its trajectory from wartime opioid synthesis to modern cardiovascular and urological pharmacotherapy.

Executive Summary

The 3,3-diphenylpropylamine (DPPA) moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by two lipophilic phenyl rings anchored to a flexible three-carbon alkyl chain terminating in a basic amine, this scaffold’s inherent plasticity allows it to adopt distinct conformations required for

This guide analyzes the structural evolution of DPPA derivatives, providing synthesis protocols, structure-activity relationship (SAR) insights, and mechanistic causalities for their wide-ranging therapeutic profiles.

Part 1: The Opioid Origin (1937–1945)

The Discovery of Hoechst 10820 (Methadone)

The history of DPPA begins not with a targeted design for the scaffold itself, but as a byproduct of the search for spasmolytics and analgesics structurally distinct from morphine.

In the late 1930s at I.G. Farben (Hoechst) , scientists Max Bockmühl and Gustav Ehrhart sought to optimize the spasmolytic properties of pethidine (meperidine). They synthesized 1,1-diphenyl-1-dimethylamino-4-pentanone , but structural rearrangement during synthesis led to the open-chain diphenylpropylamine derivative known as Hoechst 10820 (Methadone).

Mechanistic Insight: The "Open-Chain" Mimicry

Unlike the rigid phenanthrene ring of morphine, Methadone possesses a flexible acyclic backbone.

-

Pseudocycle Formation: In solution, the basic nitrogen of the propylamine chain interacts with the carbonyl carbon (in methadone) or aligns via hydrogen bonding, creating a "pseudocyclic" conformation that mimics the piperidine ring of morphine.

-

Receptor Fit: The two phenyl rings occupy the hydrophobic pockets of the

-opioid receptor, while the amine interacts with the critical aspartate residue (Asp147).

Key Derivative:

-

Methadone: A racemic mixture where the (

)-enantiomer is responsible for potent opioid activity (50x more potent than the

Part 2: The Cardiovascular Pivot (1960s)

From Analgesia to Calcium Channel Blockade

In the 1960s, the scaffold was repurposed. Researchers discovered that increasing the bulk of the amine substituent shifted affinity from opioid receptors to L-type Voltage-Gated Calcium Channels (VGCCs) .

Prenylamine and Fendiline[1][2]

-

Prenylamine (Segontin): The first amphiphilic DPPA derivative used for angina. It acts as a non-selective Ca

channel blocker and a calmodulin antagonist.[1][2] -

Fendiline: Similar to prenylamine but with a different N-substituent, used for coronary dilation.

SAR Shift:

-

Lipophilicity: The addition of large hydrophobic groups (e.g., diphenylpropyl or phenylethyl) on the nitrogen atom drastically reduces opioid activity and enhances binding to the allosteric sites of the

subunit of L-type calcium channels. -

Toxicity Note: Prenylamine was eventually withdrawn in many markets due to QT interval prolongation and Torsades de Pointes, caused by off-target hERG potassium channel blockade—a common liability of lipophilic DPPA derivatives.

Part 3: The Urological Era (1990s–Present)

Muscarinic Antagonists

The flexibility of the DPPA scaffold allows it to overlap with the pharmacophore of acetylcholine. By modifying the phenyl rings (e.g., adding a hydroxyl group), the affinity shifts toward Muscarinic Acetylcholine Receptors (mAChRs) , specifically the M3 subtype found in the bladder.

-

Tolterodine: A blockbuster drug for urinary incontinence. It is a competitive M3 antagonist.

-

Fesoterodine: A prodrug that is rapidly hydrolyzed by plasma esterases to 5-hydroxymethyl tolterodine (the active metabolite).

Part 4: Visualizing the Scaffold Evolution

The following diagram illustrates the genealogical evolution of the DPPA scaffold, highlighting the structural modifications that dictate target selectivity.

Caption: Evolutionary tree of the 3,3-diphenylpropylamine scaffold showing divergence into three major therapeutic classes based on specific structural modifications.

Part 5: Comparative Pharmacology Data[2][3]

The table below summarizes the key pharmacological distinctions between the major derivatives.

| Drug | Primary Target | Mechanism of Action | Key Structural Feature | Therapeutic Use |

| Methadone | Agonist | Ketone + Dimethylamino group | Analgesia, Opioid Maintenance | |

| Prenylamine | L-Type Ca | Blocker | Bulky N-diphenylpropyl group | Angina (Withdrawn/Restricted) |

| Fendiline | L-Type Ca | Blocker / Calmodulin Antagonist | N-phenylethyl group | Angina, Vasodilation |

| Tolterodine | Muscarinic (M3) | Competitive Antagonist | Phenolic hydroxyl group | Overactive Bladder |

| Fluoxetine * | SERT (Serotonin Transporter) | Reuptake Inhibitor | Aryloxy-phenylpropylamine (Bioisostere) | Depression (SSRI) |

*Note: Fluoxetine is an aryloxy-analogue but shares the spatial arrangement of the phenylpropylamine pharmacophore.

Part 6: Experimental Protocol – Synthesis of N-Methyl-3,3-diphenylpropylamine[5][6]

This protocol describes a robust, self-validating method for synthesizing the core DPPA scaffold, avoiding the use of highly corrosive thionyl chloride by utilizing a Friedel-Crafts / Hydrogenation route.

Phase 1: Precursor Synthesis (3,3-Diphenylacrylonitrile)

Objective: Create the diphenyl-carbon skeleton.

-

Reagents: Benzophenone, Cyanoacetic acid, Toluene, Ammonium acetate (catalyst).

-

Procedure: Perform a Knoevenagel condensation. Reflux Benzophenone with Cyanoacetic acid in Toluene under a Dean-Stark trap to remove water.

-

Validation: Monitor water collection. Reaction is complete when theoretical water volume is collected.

-

Yield: Recrystallize from ethanol to obtain 3,3-diphenylacrylonitrile.

Phase 2: Reduction to 3,3-Diphenylpropylamine

Objective: Reduce the nitrile and the double bond simultaneously.

-

Reagents: 3,3-diphenylacrylonitrile, Raney Nickel (or Pd/C), Ethanol, Ammonia gas (to prevent secondary amine formation).

-

Procedure:

-

Load the high-pressure autoclave with the precursor and catalyst in ethanol.

-

Pressurize with

(50–100 psi) at 60°C. -

Critical Step: The presence of ammonia is vital to suppress the formation of the dimer (secondary amine).

-

-

Validation: TLC (Silica, MeOH:DCM 1:9) should show disappearance of the nitrile spot. IR spectroscopy should show loss of the

peak at ~2200 cm

Phase 3: N-Methylation (Eschweiler-Clarke)

Objective: Selective methylation to the tertiary or secondary amine.

-

Reagents: 3,3-diphenylpropylamine, Formic acid, Formaldehyde.

-

Procedure: Reflux the amine with a mixture of formic acid and formaldehyde.

-

Purification: Basify with NaOH, extract into DCM, and convert to the Hydrochloride salt using HCl/Ether for stability.

References

-

Methadone History & Discovery

-

Calcium Channel Blockers (Prenylamine) [2][7]

- Title: History of Calcium Antagonists: Discovery of Prenylamine and Verapamil

- Source: PubMed (Circul

-

URL:[Link]

-

Tolterodine and Muscarinic Antagonists

-

Synthesis Methodology

-

Structure-Activity Rel

Sources

- 1. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The History of Methadone – INDRO e.V. [indro-online.de]

- 4. methadone2.com [methadone2.com]

- 5. History of Methadone | Study.com [study.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8338478B2 - Derivatives of 3,3-diphenylpropylamines - Google Patents [patents.google.com]

- 9. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Comprehensive Guide to the GC-MS Analysis of N-Methyl-3,3-diphenylpropanamine and its Derivatives

Abstract

This application note provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Methyl-3,3-diphenylpropanamine and its related derivatives. Designed for researchers, scientists, and professionals in drug development, this guide offers an in-depth exploration of the entire analytical workflow, from sample preparation and derivatization to instrumental analysis and data interpretation. The methodologies presented herein are grounded in established principles of analytical chemistry to ensure robustness, accuracy, and reliability, adhering to the rigorous standards expected in pharmaceutical and forensic analysis.

Introduction: The Analytical Imperative

N-Methyl-3,3-diphenylpropanamine is a tertiary amine with a chemical structure that presents unique analytical challenges. As a scaffold for various pharmacologically active compounds, its accurate identification and quantification are paramount in research and quality control settings. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering high-resolution separation and definitive molecular identification.[1] However, the inherent polarity and potential for thermal lability of such amines necessitate a carefully optimized analytical approach.

This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices. We will explore why certain derivatization strategies are employed to enhance analyte volatility and improve chromatographic peak shape, and how specific GC-MS parameters are selected to achieve optimal separation and sensitivity. The protocols outlined are designed to be self-validating, incorporating principles of method validation in line with ICH guidelines.[2][3]

Foundational Principles: Understanding the Analyte and Technique

N-Methyl-3,3-diphenylpropanamine possesses a molecular weight of 225.33 g/mol and a chemical formula of C16H19N.[4][] Its structure, featuring two phenyl rings and a tertiary amine group, dictates its behavior during GC-MS analysis. While amenable to GC-MS, direct analysis of amines can sometimes lead to poor chromatographic performance, such as peak tailing, due to interactions with the stationary phase.[6] To mitigate these effects and improve thermal stability, derivatization is often a prudent step.[6][7]

The core of this application note revolves around Electron Ionization (EI) GC-MS, a powerful technique that combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry. In the GC, compounds are separated based on their boiling points and interactions with the stationary phase. Subsequently, in the mass spectrometer, molecules are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint.

Experimental Workflow: From Sample to Spectrum

The analytical journey for N-Methyl-3,3-diphenylpropanamine derivatives can be systematically broken down into distinct stages, each critical for the integrity of the final results.

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. researchtrendsjournal.com [researchtrendsjournal.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. N-Methyl-3,3-diphenylpropylamine | LGC Standards [lgcstandards.com]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. resolvemass.ca [resolvemass.ca]

Troubleshooting & Optimization

Improving yield of N-Methyl-3,3-diphenylpropanamine synthesis

Technical Support Center: N-Methyl-3,3-diphenylpropanamine Synthesis

Welcome to the ChemiTech Advanced Synthesis Support Hub. Ticket ID: #NMDP-SYN-402 Subject: Optimization of Yield and Selectivity for N-Methyl-3,3-diphenylpropanamine Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The Target Molecule

Compound: N-Methyl-3,3-diphenylpropanamine (also known as N-Methyl-3,3-diphenylpropylamine) CAS: 28075-29-8 (Free Base) | 29768-15-8 (HCl Salt) Core Challenge: This secondary amine is a critical intermediate for antihistamines and antidepressants.[1][] The primary synthesis difficulty lies in selectivity —preventing the formation of the tertiary amine (N,N-dimethyl) byproduct while ensuring complete conversion of the primary amine precursor.

Module 1: Strategic Route Selection (Decision Matrix)

Before troubleshooting specific steps, verify you are using the optimal pathway for your scale and constraints. We categorize synthesis routes into three tiers based on reliability and atom economy.

Synthesis Decision Tree

Caption: Decision matrix for selecting the optimal synthesis pathway based on precursor availability and selectivity requirements.

Module 2: Troubleshooting Route A (Reductive Amination)

The Industry Standard: The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB) is the gold standard for synthesizing secondary amines from primary amines and aldehydes because it minimizes over-alkylation [1].

Standard Protocol (Self-Validating)

-

Imine Formation: Dissolve 3,3-diphenylpropylamine (1.0 equiv) in DCE (1,2-Dichloroethane) or THF.[1] Add Paraformaldehyde (1.1 equiv).

-

Reduction: Add NaBH(OAc)3 (1.4 equiv) after 30-60 minutes of stirring.

-

Quench: Sat. NaHCO3.

Troubleshooting Guide: "Why is my yield low?"

| Symptom | Probable Cause | Technical Solution |

| Tertiary Amine Detected | "The Runaway Methylation" Formaldehyde is highly reactive. If the secondary amine product is more nucleophilic than the starting material, it reacts again. | Stepwise Addition: Do NOT mix all reagents at once. Form the imine first (1 hour) with the aldehyde, then add the reducing agent. This ensures the aldehyde is consumed in the first step. |

| Incomplete Conversion | "The Wet Solvent" Water hydrolyzes the imine intermediate back to the aldehyde and amine, stalling the reaction. | Desiccant Addition: Add activated 4Å Molecular Sieves or anhydrous MgSO4 to the reaction mixture during the imine formation step. |

| Gel/Emulsion during workup | Boron Complexation Boron salts can form stable complexes with amines. | Acidic Workup: Quench with 1N HCl to break the Boron-Amine complex, wash with ether (removes non-basic impurities), then basify the aqueous layer to pH >12 and extract the product with DCM.[1] |

Module 3: Troubleshooting Route B (Amide Reduction)

The Robust Alternative: Converting 3,3-diphenylpropionic acid to the N-methyl amide, followed by LiAlH4 reduction.[1] This guarantees mono-methylation but requires handling pyrophoric reagents.

Critical Failure Point: The LiAlH4 Quench

Users frequently report "gray sludge" or "unfilterable emulsions" during the workup of aluminum hydride reductions. This traps the product and kills yield.

The Fix: The Fieser Workup Protocol

Do not just add water until it stops bubbling. Follow this stoichiometric ratio strictly for

-

Add

mL Water (slowly, with cooling). -

Add

mL 15% NaOH . -

Add

mL Water . -

Add MgSO4, stir for 15 mins, and filter. The precipitate will be a granular white sand, not a sludge.[1]

Amide Reduction Workflow

Caption: Step-by-step workflow for the reduction of the amide intermediate using the Fieser workup method to maximize recovery.

Module 4: Purification & Quality Control

Ticket #550: "My product is an oil and hard to weigh." The free base of N-Methyl-3,3-diphenylpropanamine is an oil/gum.[1] For high-precision pharmacological studies, you must convert it to the Hydrochloride salt.[1]

Crystallization Protocol:

-

Dissolve crude oil in minimal dry Diethyl Ether or Ethanol.

-

Add 2M HCl in Diethyl Ether dropwise until pH < 3.

-

A white precipitate should form immediately.

-

Recrystallization: If the solid is amorphous, recrystallize from Ethanol/Ether (1:3 ratio).

-

Target Melting Point: 166–168°C [2].

QC Checklist (Self-Validation):

-

1H NMR (CDCl3): Look for the N-Methyl singlet around

2.3–2.4 ppm. Ensure the integration ratio of the phenyl protons (10H) to the N-methyl protons (3H) is correct. -

Mass Spec: M+H peak at ~226.16 m/z.

Frequently Asked Questions (FAQ)

Q: Can I use Eschweiler-Clarke methylation (Formic acid + Formaldehyde)? A: Yes, but proceed with caution.[1] The high temperatures (reflux) required for Eschweiler-Clarke can sometimes lead to cyclization side reactions in diphenylpropylamine derivatives (forming tetrahydroisoquinolines) if the phenyl rings are electron-rich. The STAB method (Module 2) is milder (room temperature) and safer.

Q: Why do I see 3,3-diphenylprop-2-en-1-amine impurities? A: This alkene impurity suggests elimination occurred.[1] This usually happens if you used a harsh base or excessive heat during the workup of the 3,3-diphenylpropylamine precursor.[1] Ensure your workup pH does not exceed 12 and avoid prolonged heating of the free base.

Q: Is the starting material 3,3-diphenylpropylamine commercially available? A: Yes, but it is often expensive.[1] It can be synthesized cost-effectively by hydrogenation of 3,3-diphenylacrylonitrile (Cinnamonitrile derivative) or by Friedel-Crafts alkylation of benzene with cinnamyl derivatives [2].[1]

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

-

Patent CN101575297B . (2012). Preparation method of N-methyl-3,3-diphenylpropylamine. Google Patents.

-

Seyferth, D. , & Marmor, R. S. (1973).[1] Phenyl(tribromomethyl)mercury. A useful source of dibromocarbene. Journal of Organometallic Chemistry. (General reference for diphenylpropyl backbone chemistry).

-

Cohen, S. , et al. (1959).[1] Reduction of Amides with Lithium Aluminum Hydride.[6][7][8][9][10] Journal of the American Chemical Society.

Sources

- 1. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. adichemistry.com [adichemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.ualberta.ca [chem.ualberta.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

Removing dimethyl impurities from N-Methyl-3,3-diphenylpropylamine

This guide is structured as a Tier 3 Technical Support Document designed for organic chemists and process engineers. It prioritizes practical, high-yield solutions over theoretical generalities.

Subject: Removal of N,N-Dimethyl-3,3-diphenylpropylamine Impurities Cas No: 28075-29-8 (Target) vs. Impurity (Tertiary Amine Analog) Document ID: TS-PUR-28075-V2

Problem Identification & Diagnostics

In the synthesis of N-Methyl-3,3-diphenylpropylamine (typically via reductive amination or methylation of 3,3-diphenylpropylamine), the most persistent impurity is the over-methylated tertiary amine: N,N-Dimethyl-3,3-diphenylpropylamine .

Due to the structural similarity, these two compounds exhibit overlapping boiling points and solubility profiles, rendering standard flash chromatography expensive and inefficient for scale-up.

Diagnostic Markers

Before initiating purification, confirm the impurity ratio using 1H-NMR (CDCl3) :

-

Target (

Amine): Look for the N-Methyl singlet around 2.40–2.45 ppm (integrates to 3H) and the broad singlet of the NH proton (variable, typically 1.5–2.0 ppm). -

Impurity (

Amine): Look for a distinct singlet shifted slightly upfield/downfield (solvent dependent) typically around 2.20–2.30 ppm , integrating to 6H relative to the backbone.

Strategic Purification Protocols

We recommend a two-phase approach. Method A is the standard industrial protocol utilizing selective crystallization. Method B is a "Rescue Protocol" utilizing chemical derivatization for mixtures where crystallization fails (>15% impurity).

Method A: Selective Hydrohalic Crystallization (Standard)

This method exploits the lattice energy differences between the hydrochloride salts of the secondary and tertiary amines. The secondary amine HCl salt crystallizes as stable needles, while the tertiary amine salt often remains amorphous or more soluble in ketone solvents.

Protocol:

-

Free Basing: If your crude material is a salt mixture, dissolve in water, basify with 10% NaOH to pH >12, and extract into Ethyl Acetate (EtOAc). Dry over

and concentrate to an oil. -

Solvent System: Dissolve the crude oil in Acetone (Ratio: 5 mL Acetone per 1 g crude).

-

Acidification: Cool to 0–5°C. Slowly add Concentrated HCl (37%) or HCl in Dioxane (4M) dropwise with vigorous stirring.

-

Crystallization: A white precipitate should form immediately. Allow the slurry to stir at 0°C for 2 hours.

-

Filtration: Filter the solid.

-

Critical Step: Wash the filter cake with cold acetone . The tertiary amine HCl salt is significantly more soluble in cold acetone and will wash through into the filtrate.

-

-

Recrystallization (Optional): If purity is <98%, recrystallize from Isopropanol/Ethanol (9:1) .

Technical Insight: The high lattice energy of the secondary amine hydrochloride (mp 166–168°C) drives this separation. The tertiary dimethyl impurity disrupts this lattice packing, remaining in the mother liquor [1, 2].

Method B: Chemical Derivatization (The "Acylation Rescue")

If Method A fails due to high impurity load, use chemical differentiation. We convert the secondary amine to a neutral amide (unreactive to acid extraction), wash away the basic tertiary impurity, and then hydrolyze the amide.

Workflow Diagram:

Figure 1: Chemical separation workflow exploiting basicity differences between amides and amines.

Protocol:

-

Acylation: Dissolve crude mixture in Dichloromethane (DCM). Add Acetic Anhydride (1.2 eq relative to secondary amine) and Triethylamine (1.5 eq). Stir at RT for 2 hours.

-

Acid Wash: Wash the organic layer with 1M HCl (3x).

-

Separation: The basic

impurity protonates and moves to the aqueous layer. The neutral amide remains in the DCM.

-

-

Hydrolysis: Evaporate the DCM. Dissolve the residue in Ethanol/Water (1:1) containing NaOH (5 eq). Reflux for 4–6 hours to cleave the acetyl group.

-

Recovery: Evaporate Ethanol, extract aqueous residue with DCM, dry, and concentrate to yield pure secondary amine.

Comparative Data & Specifications

| Feature | N-Methyl-3,3-diphenylpropylamine (Target) | N,N-Dimethyl Impurity |

| Molecular Weight | 225.33 g/mol | 239.36 g/mol |

| Basicity | Secondary Amine (Modulable) | Tertiary Amine (Fixed) |

| HCl Salt Solubility | Low in Acetone/EtOAc (Precipitates) | Moderate/High in Acetone (Remains in solution) |

| Reaction with Ac2O | Forms Neutral Amide | No Reaction |

| CAS No. | N/A (Analog) |

Troubleshooting & FAQs

Q1: My HCl salt is coming out as a sticky oil ("oiling out") instead of crystals. Why?

-

Cause: The solvent is too polar (e.g., too much water or alcohol) or the impurity level is too high, lowering the melting point.

-

Fix: Decant the solvent.[3][7] Redissolve the oil in a minimum amount of hot Isopropanol (IPA), then add Diethyl Ether or dry Acetone until turbid. Scratch the glass side with a spatula to induce nucleation. Cooling slowly to -20°C is critical [2].

Q2: Can I convert the dimethyl impurity back into the target product?

-

Protocol: React the pure impurity (or the mixture) with Ethyl Chloroformate or 1-Chloroethyl chloroformate in refluxing toluene. This forms the carbamate.[9] Subsequent acid hydrolysis yields the secondary amine.[9] This is a known industrial route to salvage yield from over-methylated byproducts [3].

Q3: How do I remove residual solvent after crystallization?

-

Answer: The HCl salt can trap solvent in the lattice. Dry in a vacuum oven at 50°C for 12 hours. If Acetone persists, dissolve in water, free base with NaOH, and re-form the salt using anhydrous HCl in Dioxane/Ether.

Q4: Is distillation a viable option?

-

Answer: Generally, no.[8][10] The boiling point of the target is approx. 347°C [4]. The structural similarity to the dimethyl impurity means the boiling point differential is likely <10°C, requiring high-vacuum fractional distillation with a high reflux ratio, which degrades the product thermally.

References

-

BenchChem. Synthesis and Purification of N-Methyl-3,3-diphenylpropylamine. Retrieved from

-

Google Patents. CN101575297A: Preparation method of N-methyl-3,3-diphenylpropylamine. Retrieved from

-

Google Patents. KR101029643B1: Process for preparing N-methyl-3,3-diphenylpropylamine via Demethylation. Retrieved from

-

BOC Sciences. Chemical Properties of N-Methyl-3,3-Diphenylpropylamine. Retrieved from

Sources

- 1. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]

- 2. baua.de [baua.de]

- 3. Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 [quickcompany.in]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 9. N-Methyl-3,3-diphenylpropylamine | 28075-29-8 | Benchchem [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Technical Support Center: N-Methyl-3,3-diphenylpropylamine Acetate

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-Methyl-3,3-diphenylpropylamine acetate. It provides in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the identification and characterization of its degradation products. This document is designed to offer both theoretical understanding and practical, actionable protocols to ensure the integrity of your experimental results.

Introduction

N-Methyl-3,3-diphenylpropylamine acetate is a secondary amine salt that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its stability is a critical parameter that can influence the quality, safety, and efficacy of the final drug product. Understanding its degradation profile under various stress conditions is essential for developing stable formulations and robust analytical methods. This guide will walk you through the potential degradation pathways, analytical challenges, and troubleshooting strategies you may encounter during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the stability testing and analysis of N-Methyl-3,3-diphenylpropylamine acetate.

FAQ 1: What are the most likely degradation pathways for N-Methyl-3,3-diphenylpropylamine acetate?

As a Senior Application Scientist, I've observed that the degradation of N-Methyl-3,3-diphenylpropylamine acetate is primarily driven by hydrolysis, oxidation, and to a lesser extent, thermal and photolytic stress. The molecule has several reactive sites susceptible to degradation.

-

Hydrolysis: The acetate salt will readily dissociate in an aqueous solution to yield N-Methyl-3,3-diphenylpropylamine (the free base) and acetic acid.[2][3] This is not a degradation of the active moiety itself but a change in its salt form, which can impact its physical properties and chromatographic retention.

-

Oxidative Degradation: The secondary amine is a primary target for oxidation.[4] This can lead to a variety of products. Additionally, the benzylic carbon of the diphenylmethyl group is susceptible to oxidation.[5][6]

-

N-Dealkylation: A common degradation pathway for amines is the cleavage of the N-alkyl bond.[7][8] In this case, it would result in the formation of 3,3-diphenylpropylamine.

-

Thermal Degradation: At elevated temperatures, secondary amines can undergo various reactions, including cyclization, although this is less common for acyclic amines.[6]

-

Photodegradation: The diphenylmethane moiety can absorb UV light, potentially leading to photo-oxidative degradation.[9]

Below is a diagram illustrating the potential degradation pathways:

// Nodes Parent [label="N-Methyl-3,3-diphenylpropylamine Acetate", fillcolor="#F1F3F4"]; FreeBase [label="N-Methyl-3,3-diphenylpropylamine\n(Free Base)", fillcolor="#F1F3F4"]; AceticAcid [label="Acetic Acid", fillcolor="#F1F3F4"]; N_Oxide [label="N-Methyl-3,3-diphenylpropylamine N-oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dealkylated [label="3,3-Diphenylpropylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzophenone [label="Benzophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbinolamine [label="Carbinolamine Intermediate", fillcolor="#FBBC05"]; Hydroxylamine [label="Hydroxylamine Derivative", fillcolor="#FBBC05"];

// Edges Parent -> FreeBase [label="Hydrolysis"]; Parent -> AceticAcid [label="Hydrolysis"]; FreeBase -> N_Oxide [label="Oxidation (N-Oxidation)"]; FreeBase -> Hydroxylamine [label="Oxidation"]; Hydroxylamine -> N_Oxide [label="Further Oxidation"]; FreeBase -> Carbinolamine [label="Oxidation (α-carbon)"]; Carbinolamine -> Dealkylated [label="N-Dealkylation"]; FreeBase -> Benzophenone [label="Oxidation (Benzylic)"]; }

Caption: Potential degradation pathways of N-Methyl-3,3-diphenylpropylamine acetate.Troubleshooting Guide 1: I am seeing a new, earlier-eluting peak in my reverse-phase HPLC analysis of a stability sample. What could it be?

Scenario: You are running a stability study on a solution of N-Methyl-3,3-diphenylpropylamine acetate using a C18 column with a buffered mobile phase. In your stressed samples, a new peak appears with a shorter retention time than the parent compound.

Possible Cause & Explanation:

An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. The most probable cause is the hydrolysis of the acetate salt to the free base, N-Methyl-3,3-diphenylpropylamine. The free amine is more polar than the acetate salt, leading to a shorter retention time on a C18 column.

Troubleshooting Steps:

-

Confirm the Identity:

-

Spike Study: Obtain a reference standard of N-Methyl-3,3-diphenylpropylamine (free base) and spike it into your degraded sample. If the new peak increases in area, it is highly likely to be the free base.

-

LC-MS Analysis: Analyze the degraded sample using LC-MS. The mass of the free base (C16H19N) is approximately 225.33 g/mol .[10] Look for a corresponding m/z in your mass spectrum.

-

-

Method Adjustment:

-

If you need to resolve the salt and the free base, ensure your mobile phase is adequately buffered to maintain a consistent pH. This will help in achieving reproducible retention times for both species.

-

Troubleshooting Guide 2: My HPLC-UV analysis shows poor sensitivity for the parent compound and its potential degradation products. How can I improve detection?

Scenario: You are developing a stability-indicating HPLC method with UV detection, but the peak responses are very low, making quantification of impurities difficult.

Possible Cause & Explanation:

N-Methyl-3,3-diphenylpropylamine and many of its likely degradation products lack a strong chromophore that absorbs significantly in the UV range commonly used for HPLC (200-400 nm). The diphenyl moiety provides some absorbance, but it may not be sufficient for trace-level impurity analysis.

Troubleshooting Steps:

-

Optimize UV Wavelength:

-

Perform a UV scan of your parent compound to determine its wavelength of maximum absorbance (λmax). While likely to be in the lower UV range (around 220-260 nm), confirming this is a crucial first step.[1]

-

-

Consider Derivatization:

-

Pre-column or post-column derivatization can significantly enhance the detectability of amines.[11]

-

Recommended Derivatizing Agents for Secondary Amines:

-

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives.[12][13]

-

Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent derivatives.[14]

-

NBD-F (4-Fluoro-7-nitrobenzofurazan): An excellent fluorescent labeling reagent for secondary amines.

-

-

-

Alternative Detection Methods:

-

Mass Spectrometry (LC-MS): This is the most powerful technique for both detection and identification of known and unknown impurities without the need for derivatization.

-

Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that can detect any non-volatile analyte, but they are generally less sensitive than UV or MS for quantifiable compounds.

-

// Nodes Sample [label="Sample containing\nN-Methyl-3,3-diphenylpropylamine", fillcolor="#F1F3F4"]; Derivatization [label="Add Derivatization Reagent\n(e.g., FMOC-Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate (controlled temp/time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Injection [label="Inject into HPLC system", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Separation on C18 column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Fluorescence Detection", fillcolor="#FBBC05"]; Quantification [label="Quantification", fillcolor="#FBBC05"];

// Edges Sample -> Derivatization; Derivatization -> Incubation; Incubation -> HPLC_Injection; HPLC_Injection -> Separation; Separation -> Detection; Detection -> Quantification; }

Caption: General workflow for pre-column derivatization in HPLC analysis.FAQ 2: What are the key parameters to consider for a GC-MS method to analyze the degradation products?

GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products.

Key Considerations:

-

Sample Preparation: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) might be necessary to isolate the analytes of interest.

-

Derivatization: While not always necessary for GC-MS as it is for HPLC-UV, derivatization (e.g., with trifluoroacetic anhydride) can improve the chromatographic peak shape and volatility of polar amines.[15]

-

Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for separating the parent compound and its potential degradation products.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) is standard.

-

Mass Range: Scan a wide range (e.g., m/z 40-500) to capture fragments of both the parent compound and potential degradation products.

-

Expected Fragmentation: For amines, the molecular ion peak should have an odd m/z value. A key fragmentation pathway is the cleavage of the bond beta to the nitrogen atom.[16] For N-Methyl-3,3-diphenylpropylamine, a prominent fragment would likely be from the cleavage between the first and second carbon of the propyl chain, resulting in a positively charged fragment containing the nitrogen.

-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to intentionally degrade N-Methyl-3,3-diphenylpropylamine acetate and generate its potential degradation products.

Materials:

-

N-Methyl-3,3-diphenylpropylamine acetate

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

High-purity water

-

Methanol or Acetonitrile (HPLC grade)

-

Heating block or oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of N-Methyl-3,3-diphenylpropylamine acetate (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Samples: Prepare control samples (unstressed) for each condition and store them at 2-8°C.

-

Analysis: Analyze all stressed and control samples by a suitable stability-indicating method (e.g., HPLC or GC-MS).

Protocol 2: Stability-Indicating HPLC-UV Method (with Derivatization)

This protocol provides a starting point for developing an HPLC method with pre-column derivatization using FMOC-Cl for enhanced sensitivity.

Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.5)

-

9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 5 mM in acetonitrile)

-

Borate buffer (pH 9.0)

-

Degraded and control samples from Protocol 1

Instrumentation:

-

HPLC system with a fluorescence detector (Excitation: 265 nm, Emission: 340 nm)

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Derivatization:

-

To 100 µL of your sample (or standard), add 100 µL of borate buffer (pH 9.0).

-

Add 200 µL of the FMOC-Cl solution.

-

Vortex and let the reaction proceed at room temperature for 10 minutes.

-

Quench the reaction by adding 100 µL of a primary amine solution (e.g., 0.1 M glycine) to react with excess FMOC-Cl.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Phosphate buffer (pH 7.5)

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

-

Analysis: Inject the derivatized samples and standards into the HPLC system. Monitor the chromatograms for the parent compound and any new peaks corresponding to degradation products.

Data Summary Table:

| Stress Condition | Expected Degradation Products | Analytical Observations |

| Acid/Base Hydrolysis | N-Methyl-3,3-diphenylpropylamine (free base) | Earlier eluting peak in RP-HPLC. |

| Oxidation (H₂O₂) | N-oxide, 3,3-diphenylpropylamine, Benzophenone | Multiple new peaks, likely more polar. |

| Thermal | Potential for minor degradation products | May observe small new peaks. |

| Photolytic | Photo-oxidation products (e.g., Benzophenone) | Appearance of new peaks. |

Conclusion

The stability of N-Methyl-3,3-diphenylpropylamine acetate is a multifaceted issue that requires a systematic approach to investigation. By understanding the potential degradation pathways and employing appropriate analytical techniques, researchers can ensure the quality and reliability of their data. This guide provides a foundational framework for troubleshooting common issues and developing robust analytical methods. For further assistance, please consult the referenced literature or contact your technical support representative.

References

- Soni, R., Sihag, M., Rani, N., & Aneja, D. K. (n.d.). Oxidation of diphenylmethane using IBX and oxone with plausible mechanism.

-

Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

- Wiberg, K. B. (1959). The kinetics of the chromic acid oxidation of diphenylmethane. Tetrahedron, 7(3-4), 289-294.

- BenchChem. (2026, January). An In-Depth Technical Guide to N-Methyl-3,3-diphenylpropylamine: Chemical Properties, Structure, and Synthetic Methodologies.

- Oxidation of Secondary and Primary Amines. (n.d.).

- Xiongfeng, H., Qun, X., & Rohrer, J. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

- Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.

- AKTU Digital Education. (2021, September 14). Pharmaceutical Organic Chemistry II | Diphenylmethane- Synthesis, Reactions and Uses | AKTU Digital [Video]. YouTube.

- Google Patents. (n.d.). JPH024731A - Method for oxidation of a diphenylmethane compound.

- Dealkylation Reactions of Amines. (n.d.). Retrieved from a relevant chemical synthesis source.

- Diphenyl and tri phenylmethane [PowerPoint present

- Al-Hadedi, A. A. M., & El-Emam, A. A. (2018). N-Dealkylation of Amines. Mini-Reviews in Organic Chemistry, 15(4), 269-287.

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

- Al-Hadedi, A. A. M., & El-Emam, A. A. (2022).

- Sparkes, A., et al. (2020). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. LCGC North America, 38(s11), 22-29.

- van der Pijl, R. J., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8683–8691.

- Google Patents. (n.d.). KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine.

- Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.

- Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. International Journal of Mass Spectrometry, 263(1), 45-53.

-

Chemistry LibreTexts. (2025, February 27). 2.11: Hydrolysis of Salts. Retrieved from [Link]

- You, Y., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(3), 2127-2136.

- LGC Standards. (n.d.). N-Methyl-3,3-diphenylpropylamine.

- Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.

- Jadhav, S. D., et al. (2015). Development and Validation of Stability Indicating Rp-Hplc Method for Simultaneous Estimation of Mefenamic Acid and Dicyclomine. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 323-329.

- Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.

-

ChemBK. (2024, April 9). N-methyl-3,3-diphenylpropylamine. Retrieved from [Link]

- Zhang, L., et al. (2019). Hydrolysis of methyl acetate using ionic liquids as catalyst and solvent. Journal of Molecular Liquids, 293, 111499.

Sources

- 1. N-Methyl-3,3-diphenylpropylamine | 28075-29-8 | Benchchem [benchchem.com]

- 2. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. Diphenyl and tri phenylmethane | PPTX [slideshare.net]

- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JPH024731A - Method for oxidation of a diphenylmethane compound - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 15. h-brs.de [h-brs.de]

- 16. people.whitman.edu [people.whitman.edu]

Technical Support Center: Resolving HPLC Peak Tailing for Diphenylpropylamine Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of diphenylpropylamine and related basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] This distortion is a common issue in HPLC and can negatively impact the accuracy and reproducibility of quantification.[2]

Q2: Why are diphenylpropylamine compounds prone to peak tailing?

Diphenylpropylamine and similar basic compounds possess amine functional groups. These groups can interact strongly with residual silanol groups on the surface of silica-based stationary phases, which are commonly used in reversed-phase HPLC.[3] This secondary interaction, in addition to the primary hydrophobic retention mechanism, can cause peak tailing.[1][3]

Q3: How does mobile phase pH affect the peak shape of basic compounds?

The pH of the mobile phase plays a critical role in the analysis of ionizable compounds like diphenylpropylamine.[4][5]

-

At low pH (typically below 3) , the silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte (R-NH3+). This often leads to improved peak symmetry.[6][7]

-

At mid-range pH (between 3 and 7) , silanol groups can become ionized (Si-O-), creating strong electrostatic interactions with the positively charged basic analyte, which is a primary cause of peak tailing.[2][7]

-

At high pH (typically above 8) , the basic analyte is in its neutral form (R-NH2), which can reduce interaction with silanol groups and improve peak shape. However, traditional silica-based columns are often unstable at high pH.[8]

Q4: What is an acceptable peak tailing factor?

The peak asymmetry is often measured by the USP tailing factor (T). A value of T = 1.0 indicates a perfectly symmetrical peak. While a value greater than 1 indicates tailing, for many assays, a tailing factor up to 1.5 is considered acceptable.[3] However, the specific requirements of the analytical method should always be the primary guide.

In-Depth Troubleshooting Guide

Peak tailing in the HPLC analysis of diphenylpropylamine is a multifaceted issue that can originate from various aspects of the chromatographic system. This guide provides a systematic approach to identifying and resolving the root cause.

Mobile Phase Optimization

The mobile phase is often the first and most effective area to address peak tailing for basic compounds.

1.1. pH Adjustment

The primary strategy to mitigate peak tailing for basic compounds is to control the ionization of both the analyte and the stationary phase.

-

Lowering the Mobile Phase pH: Operating at a pH of 3 or lower is a common and effective way to reduce peak tailing.[6] At this pH, the majority of silanol groups are protonated, minimizing their interaction with the protonated basic analyte.[7]

-

Protocol:

-

Prepare the aqueous portion of the mobile phase.

-

Add an acidic modifier such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[6]

-

Ensure the final pH is at least 2 pH units away from the analyte's pKa to maintain a consistent ionization state.[4]

-

Use a column that is stable at low pH conditions.[6]

-

-

-

Increasing the Mobile Phase pH: For compounds that are stable at higher pH, adjusting the mobile phase to a basic pH (e.g., pH 9.5) can also be effective.[8] At high pH, the basic analyte is in its neutral form, reducing its interaction with any ionized silanols.

-

Protocol:

-

Use a pH-stable column, such as a hybrid-silica or polymer-based column, designed for high pH applications.[8]

-

Prepare a buffer system suitable for the desired high pH range, such as ammonium bicarbonate or ammonium formate.[8][9]

-

Ensure the final pH is well above the pKa of the diphenylpropylamine compound.

-

-

1.2. Buffer Selection and Concentration

An inadequate buffer can lead to pH shifts within the column, causing peak distortion.

-